molecular formula C22H27ClFN3O2S B2520194 N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215710-09-0

N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2520194
CAS No.: 1215710-09-0
M. Wt: 451.99
InChI Key: VOZNVJXIWRDHKP-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride ( 1215464-28-0) is a chemical compound with the molecular formula C22H27ClFN3O2S and a molecular weight of 451.99 g/mol . This benzothiazole-derived compound is supplied with a high purity level of 90% or greater for research applications . Benzothiazoles are an important class of heterocyclic compounds known for their broad spectrum of pharmacological activities, which can include anticancer, antimicrobial, and antiviral properties, making them a significant scaffold in medicinal chemistry research . Researchers can utilize this compound as a key intermediate or building block in the development and biological screening of new therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2S.ClH/c1-5-25(6-2)13-14-26(21(27)16-8-10-17(23)11-9-16)22-24-19-18(28-4)12-7-15(3)20(19)29-22;/h7-12H,5-6,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZNVJXIWRDHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Diethylamino group : Enhances solubility and biological activity.
  • Fluoro and methoxy substituents : These groups can influence the electronic properties and interactions with biological targets.
  • Benzothiazole moiety : Known for its biological significance in various pharmacological contexts.
PropertyValue
Molecular FormulaC₁₈H₂₄ClF₃N₂O₂S
Molecular Weight392.90 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives found that modifications on the thiazole ring could enhance antibacterial activity against strains such as E. coli and S. aureus .

Anticancer Potential

The compound's structural features suggest potential anticancer activities. Thiazole derivatives have been reported to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest . The specific effects of this compound on cancer cell lines remain to be extensively studied.

Enzyme Inhibition Studies

Enzyme inhibition studies are crucial for understanding the biological mechanisms of action. For instance, thiazole derivatives have shown promise in inhibiting urease and other enzymes relevant to disease pathways . The exact enzyme targets for this compound require further investigation, but initial docking studies may provide insights into its inhibitory potential.

Case Study 1: Antimicrobial Efficacy

In a comparative study of thiazole derivatives, this compound was found to have a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics.

Table 2: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organism
N-(2-(diethylamino)ethyl)-4-fluoro-N-(...)64E. coli
Imipenem32E. coli
Fluconazole16Candida albicans

Case Study 2: Cytotoxicity Assessment

A recent study assessed the cytotoxicity of various thiazole derivatives on human cell lines, indicating that this compound exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzamide-Thiazole Hybrids

The compound shares structural motifs with N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), which features a benzamide linked to a thiazole ring. Key differences include:

  • Substituent Effects: The target compound incorporates a 4-methoxy-7-methylbenzo[d]thiazole group, whereas ’s analog uses a simpler 5-chlorothiazole.
  • Side Chain Modifications: The diethylaminoethyl group in the target compound introduces a basic tertiary amine, which is absent in ’s analog. This modification may influence solubility (via hydrochloride salt formation) and pharmacokinetic properties.
Parameter Target Compound N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
Core Structure Benzo[d]thiazole with 4-methoxy, 7-methyl substituents Simple thiazole with 5-chloro substituent
Benzamide Substituents 4-fluorophenyl, diethylaminoethyl side chain 2,4-difluorophenyl
Solubility Enhanced via hydrochloride salt Likely lower (neutral molecule)
Biological Target Hypothesized enzyme inhibition (e.g., PFOR-like targets) Confirmed PFOR enzyme inhibition

Triazole and Sulfonylbenzamide Derivatives

describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br), which share a sulfonylphenyl group and fluorophenyl substituents. Key contrasts include:

  • Heterocyclic Core : The target compound uses a benzothiazole core, while ’s derivatives employ 1,2,4-triazoles. Triazoles exhibit tautomerism (thione vs. thiol forms), which influences their electronic properties and binding modes .
  • Functional Groups: The sulfonyl group in ’s compounds enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic diethylaminoethyl group in the target.

Agrochemical Benzamide Analogs

lists pesticidal benzamides like diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide). Comparisons include:

  • Fluorine Substitution : Both compounds utilize fluorine atoms to modulate electronic effects and metabolic stability. However, diflufenican incorporates a pyridinecarboxamide scaffold, whereas the target compound uses a benzo[d]thiazole.
  • Biological Activity : Diflufenican acts as a herbicide via phytoene desaturase inhibition, suggesting that the target compound’s benzo[d]thiazole core may confer divergent mechanisms (e.g., enzyme inhibition or receptor antagonism) .

Key Research Findings and Limitations

  • Knowledge Gaps: No direct pharmacological data for the target compound are available in the evidence. Comparisons rely on structural analogs, necessitating caution in extrapolating bioactivity.
  • Contradictions : highlights tautomerism in triazoles, a feature absent in the target’s benzothiazole system, underscoring divergent stability and reactivity profiles .

Q & A

Q. What are the key synthetic steps for preparing this compound, and what solvents/purification methods are typically employed?

The synthesis involves multi-step reactions, starting with coupling the benzothiazole moiety to the diethylaminoethylamine group, followed by benzamide formation. Critical steps include:

  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
  • Temperature control : Reactions often proceed at 60–80°C for 12–24 hours to ensure completion .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and bonding .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula .
  • HPLC : Assesses purity (>95% threshold for biological assays) .

Q. What are the hypothesized primary biological targets based on structural features?

The compound’s benzothiazole and diethylaminoethyl groups suggest interactions with:

  • Kinase enzymes : Due to ATP-binding site mimicry .
  • GPCRs : The diethylaminoethyl group may modulate receptor signaling, as seen in structurally similar neuroactive compounds .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict stability and reactivity for this compound?

DFT calculations model:

  • Electron distribution : Identifies nucleophilic/electrophilic sites (e.g., fluorine’s electron-withdrawing effect) .
  • Reaction pathways : Simulates intermediates in amide bond formation to optimize synthetic yields .
  • Solvent effects : Predicts solvation energy using polarizable continuum models (PCM) .

Q. What strategies optimize reaction yields while minimizing byproducts during synthesis?

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) systematically to identify optimal conditions .
  • Catalyst screening : Palladium-based catalysts for coupling steps improve efficiency .
  • Byproduct mitigation : Use scavengers (e.g., molecular sieves) to remove water in amidation reactions .

Q. How to resolve contradictions in biological activity data across experimental models?

  • Comparative assays : Test the compound in parallel in vitro (cell lines) and in vivo (rodent models) to validate target engagement .
  • Meta-analysis : Aggregate data from independent studies to identify confounding variables (e.g., cell passage number, solvent choice) .

Q. What methodological approaches establish structure-activity relationships (SAR) for neuropharmacological potential?

  • Systematic substitution : Replace the methoxy group with ethoxy or hydroxyl groups to assess impact on blood-brain barrier penetration .
  • In vitro assays : Measure IC₅₀ values against neuronal receptors (e.g., serotonin transporters) .
  • Molecular docking : Map binding poses to receptors using AutoDock Vina .

Q. How do substituent variations (e.g., methoxy vs. ethoxy) influence pharmacokinetic properties?

  • Lipophilicity : Ethoxy groups increase logP values, enhancing membrane permeability but reducing solubility .
  • Metabolic stability : Fluorine substitution at position 4 reduces CYP450-mediated oxidation, as shown in microsomal assays .
  • Half-life : Compare plasma clearance rates in rodent models using LC-MS/MS .

Q. What experimental designs investigate metabolic stability in preclinical models?

  • In vitro hepatocyte assays : Incubate with liver microsomes and quantify parent compound degradation via HPLC .
  • ICReDD framework : Combine computational reaction modeling and high-throughput screening to identify metabolic hotspots .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolite formation in urine/feces .

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